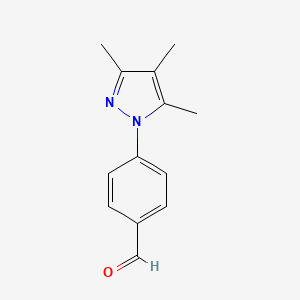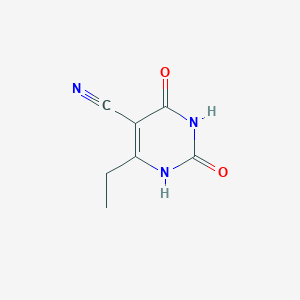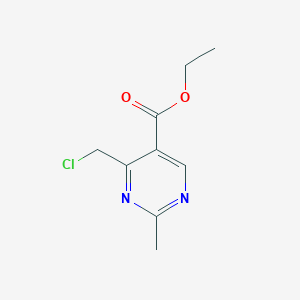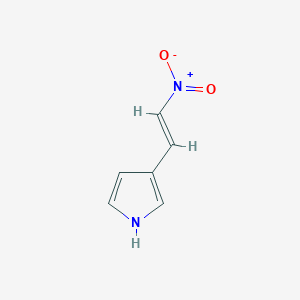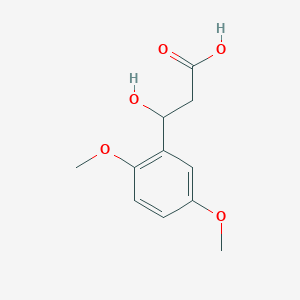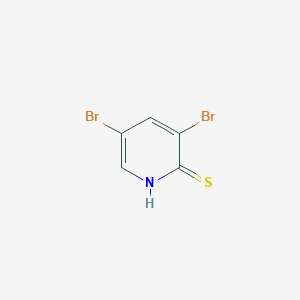
3,5-Dibromo-2-mercaptopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-2-mercaptopyridine is an organosulfur compound with the molecular formula C5H3Br2NS. It is a derivative of pyridine, characterized by the presence of two bromine atoms at the 3rd and 5th positions and a mercapto group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-mercaptopyridine typically involves the bromination of 2-mercaptopyridine. The reaction is carried out by treating 2-mercaptopyridine with bromine in an appropriate solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the bromine atoms are introduced at the 3rd and 5th positions of the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-2-mercaptopyridine undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium thiolate or primary amines are employed under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Hydrogenated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dibromo-2-mercaptopyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-mercaptopyridine involves its interaction with various molecular targets. The mercapto group can form strong bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, the bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
2-Mercaptopyridine: Similar in structure but lacks the bromine atoms.
3,5-Dibromo-2-hydroxypyridine: Similar but with a hydroxyl group instead of a mercapto group.
Uniqueness: 3,5-Dibromo-2-mercaptopyridine is unique due to the presence of both bromine atoms and a mercapto group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C5H3Br2NS |
|---|---|
Molecular Weight |
268.96 g/mol |
IUPAC Name |
3,5-dibromo-1H-pyridine-2-thione |
InChI |
InChI=1S/C5H3Br2NS/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) |
InChI Key |
AMPPNYPXBCYZRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=S)NC=C1Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


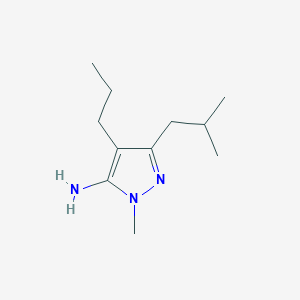
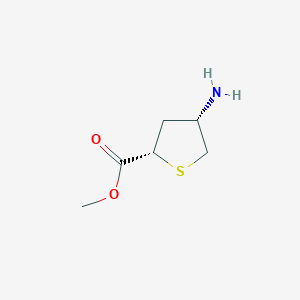
![1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one](/img/structure/B13563997.png)
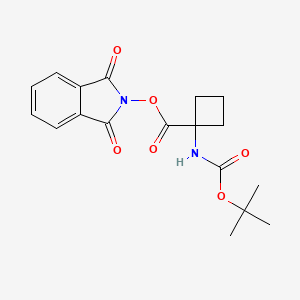
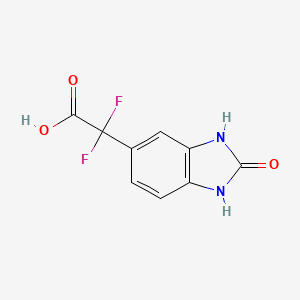
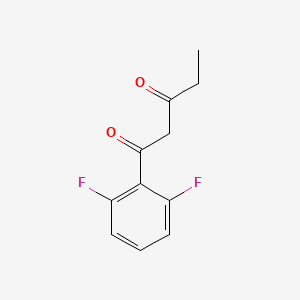
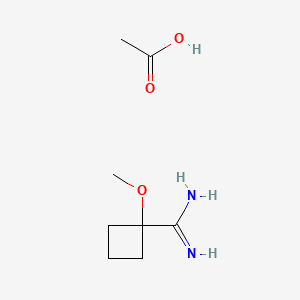
![Methyl 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylate](/img/structure/B13564022.png)
